molecular formula C13H16F3NO3 B8661024 Tert-butyl 2-methyl-4-trifluoromethoxyphenylcarbamate CAS No. 220107-38-0

Tert-butyl 2-methyl-4-trifluoromethoxyphenylcarbamate

Cat. No. B8661024
CAS RN: 220107-38-0
M. Wt: 291.27 g/mol
InChI Key: RNRQXNBUZXGLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-methyl-4-trifluoromethoxyphenylcarbamate is a useful research compound. Its molecular formula is C13H16F3NO3 and its molecular weight is 291.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

220107-38-0

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

tert-butyl N-[2-methyl-4-(trifluoromethoxy)phenyl]carbamate

InChI

InChI=1S/C13H16F3NO3/c1-8-7-9(19-13(14,15)16)5-6-10(8)17-11(18)20-12(2,3)4/h5-7H,1-4H3,(H,17,18)

InChI Key

RNRQXNBUZXGLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 2-methyl-4-trifluoromethoxyphenyl carbamate may be prepared in the following manner: 106 ml of a 1.5 M solution of tert-butyllithium in pentane are added dropwise over 1 hour to a solution, kept at −70° C. under an argon atmosphere, of 20 g of tert-butyl 4-trifluoromethoxyphenylcarbamate in 250 ml of anhydrous tetrahydrofuran. The mixture is stirred for 4 hours at −20° C., cooled to around −70° C., supplemented with 10.3 g of iodomethane and then stirred for 16 hours at a temperature close to 20° C. After hydrolysis with 100 ml of distilled water, the mixture is extracted with three times 60 ml of ethyl acetate. The combined organic extracts are dried over magnesium sulphate and concentrated to dryness under reduced pressure (2 kPa). The product obtained is suspended in petroleum ether, separated by filtration, washed with the same solvent and dried under reduced pressure (2 kPa). 15.1 g of tert-butyl 2-methyl-4-trifluoromethoxyphenylcarbamate are thus obtained in the form of a light orange-coloured solid melting at 98° C.
[Compound]
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tert-Butyl 2-methyl-4-trifluoromethoxyphenyl carbamate
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solution
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20 g
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250 mL
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10.3 g
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100 mL
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petroleum ether
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